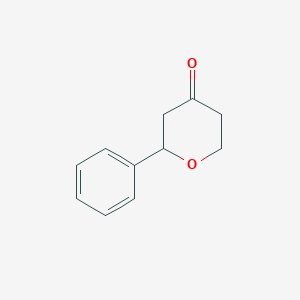

2-phenyldihydro-2H-pyran-4(3H)-one

Description

Significance of Oxygen Heterocycles in Medicinal Chemistry and Natural Products

Oxygen-containing heterocyclic compounds are of paramount importance in the realms of medicinal chemistry and natural products. crsubscription.com These compounds are ubiquitous in nature and form the core structure of many biologically active molecules. researchgate.netscite.ai

Prevalence of Pyran-based Scaffolds in Bioactive Molecules

The pyran ring, a six-membered heterocycle containing one oxygen atom, is a fundamental structural unit found in a vast array of natural products and synthetic compounds with diverse pharmacological activities. rsc.orgrsc.orgresearchgate.net Many natural products, including sugars, coumarins, flavonoids, and xanthones, feature a pyran-based scaffold. rsc.orgnih.gov The presence of this scaffold is often crucial for the biological activity of these molecules, which include anticancer, anti-inflammatory, and neuroprotective agents. rsc.orgnih.gov The functionalized 4H-pyran scaffold, in particular, is found in many pharmacologically relevant compounds, highlighting its importance in drug design. nih.gov

Role of Tetrahydropyranones as Key Synthetic Intermediates

Tetrahydropyranones, which are saturated derivatives of pyranones, serve as crucial synthetic intermediates in the construction of complex molecular architectures. nih.gov Their value lies in their ability to be transformed into a variety of other functional groups and ring systems. For instance, they can be converted to enol ethers, esters, and 4-hydroxy-2,6-disubstituted tetrahydropyrans with specific stereochemistry. nih.gov This versatility makes them indispensable tools for organic chemists in the synthesis of natural products and other target molecules.

Overview of Dihydropyranone Chemistry

The chemistry of dihydropyranones is rich and varied, encompassing their classification, nomenclature, and the historical development of their synthesis.

Structural Classification and Nomenclature of Dihydropyranones

Dihydropyranones are classified based on the position of the double bond and the carbonyl group within the pyran ring. The term "dihydropyran" indicates the presence of one double bond in the pyran ring, with the "dihydro" prefix signifying the addition of two hydrogen atoms to the parent pyran structure. wikipedia.org The numbers preceding "dihydro" specify the positions of these added hydrogens. wikipedia.org The nomenclature also includes an italicized capital H to denote the "indicated hydrogen," which is a second hydrogen atom on a carbon that is not part of a double bond. wikipedia.org For example, in 3,4-dihydro-2H-pyran, the double bond is between carbons 5 and 6. Dihydropyranones are named as derivatives of these parent structures, with the "-one" suffix indicating the presence of a ketone group.

Historical Context of Dihydropyranone Synthesis Methodologies

The synthesis of dihydropyranones has evolved significantly over time. Early methods often involved multi-step sequences with harsh reaction conditions. However, the development of modern synthetic methodologies has led to more efficient and selective approaches. A notable advancement has been the use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), for the synthesis of 3,4-dihydropyran-2-ones. researchgate.netmdpi.com These methods often involve cycloaddition reactions and allow for the creation of dihydropyranones with high levels of stereocontrol. researchgate.netmdpi.com Other important synthetic strategies include ring-closing metathesis and hetero-Diels-Alder reactions. organic-chemistry.orgorganic-chemistry.org

Specific Research Focus: 2-phenyldihydro-2H-pyran-4(3H)-one

This article now narrows its focus to a specific dihydropyranone derivative, this compound. This compound, with the chemical formula C₁₁H₁₂O₂, serves as an excellent case study for understanding the properties and reactivity of this class of molecules. cookechem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2-phenyltetrahydro-4H-pyran-4-one |

| CAS Number | 147688-62-8 |

| Physical Form | Solid or Semi-solid or Liquid or Cloudy liquid |

| Purity | 98% |

Data sourced from CookeChem and Sigma-Aldrich. cookechem.comsigmaaldrich.com

Table 2: Spectroscopic Data of a Related Compound, 6-phenyldihydro-2H-pyran-2,4(3H)-dione

| Spectroscopic Technique | Key Features |

|---|---|

| Mass Spectrometry (GC-MS) | Provides information on the molecular weight and fragmentation pattern. |

| UV-VIS Spectra | Indicates the presence of chromophores and electronic transitions within the molecule. |

| Raman Spectra | Offers insights into the vibrational modes of the molecule. |

Data sourced from PubChem. nih.gov

The synthesis of substituted 2,3-dihydro-4H-pyran-4-ones can be achieved through methods like the hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene, often catalyzed by chiral complexes to achieve high enantioselectivity. organic-chemistry.org Another approach involves the metal-free, acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones. organic-chemistry.org

Reactions involving the pyran-2-one ring system are diverse. They are susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening and rearrangement reactions, forming new heterocyclic or carbocyclic systems. clockss.org

Rationale for Investigating the this compound Core Structure

The specific compound, this compound, features a phenyl group at the 2-position of the dihydropyranone ring. This substitution is significant as it introduces an aromatic moiety that can be crucial for molecular recognition and binding in biological systems. The investigation into this particular core structure is driven by its classification as a potential building block in the development of protein degraders. sigmaaldrich.cn Protein degraders are a class of therapeutic agents that function by inducing the degradation of specific target proteins, offering a powerful modality for drug discovery. The rigid, three-dimensional structure of the dihydropyranone ring combined with the phenyl group provides a defined conformational presentation of chemical features, which is a key aspect in the design of molecules that interact with specific biological targets.

Scope and Objectives of the Research Outline

The primary objective of a research program centered on this compound would be to fully characterize its chemical and physical properties. This includes the development and optimization of synthetic routes to access this molecule efficiently. A further goal would be to explore its chemical reactivity, understanding how the core structure can be modified to produce a library of derivatives. A crucial aspect of this research would involve the detailed spectroscopic analysis of the compound to unequivocally confirm its structure. Ultimately, the scope would extend to investigating the potential biological activities of this compound and its analogues, guided by its classification as a protein degrader building block.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | sigmaaldrich.cn |

| Molecular Weight | 176.21 g/mol | sigmaaldrich.cn |

| CAS Number | 147688-62-8 | sigmaaldrich.cn |

Due to a lack of publicly available, peer-reviewed research data, detailed spectroscopic information such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound cannot be provided at this time. The synthesis and characterization of this specific compound have not been detailed in accessible scientific literature, precluding the generation of specific research findings or data tables beyond basic identifiers.

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYWHODSDKVYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597033 | |

| Record name | 2-Phenyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147688-62-8 | |

| Record name | 2-Phenyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenyldihydro 2h Pyran 4 3h One and Its Derivatives

Established Synthetic Routes to Dihydropyran-4-ones

The construction of the dihydropyran-4-one scaffold can be achieved through a variety of synthetic strategies, including metal-catalyzed cyclizations, organocatalytic approaches, and cycloaddition reactions. These methods offer diverse pathways to access these important heterocyclic compounds.

Metal-Catalyzed Cyclization Reactions

Metal-catalyzed reactions are powerful tools for the formation of cyclic structures, and the synthesis of dihydropyran-4-ones is no exception. Various transition metals have been employed to facilitate the key bond-forming steps in these cyclization processes.

Palladium catalysis has been instrumental in the stereocontrolled synthesis of C-aryl glycosides, which can be precursors to or structurally related to 2-phenyldihydro-2H-pyran-4(3H)-one. These methods often involve the reaction of glycals with arylating agents. For instance, a stereocontrolled synthesis of aryl-C-glycosides has been achieved using glycals and aryldiazonium salts in the presence of palladium acetate (B1210297), yielding 2,3-deoxy-3-keto-α-aryl-C-glycosides. rsc.org This approach is notable for its broad substrate scope and mild, room-temperature reaction conditions. rsc.org

Another powerful strategy involves the palladium-catalyzed ortho-directed C(sp²)−H functionalization of arenes with glycosyl chloride donors. researchgate.net This method generates a catalytic palladacycle intermediate that acts as a soft aryl nucleophile, reacting with glycosyl oxocarbenium ions with high efficiency and excellent stereocontrol. researchgate.net Furthermore, palladium catalysis has been used to introduce two different functional groups into 1-iodoglycals in a single step, leading to modified glycals with stereodefined tetrasubstituted olefins. chinesechemsoc.org The versatility of palladium catalysis is also demonstrated in the synthesis of β-S-glycosides from 3-O-trichloroacetimidoyl glycals and thiophenols, which proceeds with good yields and high β-stereoselectivity. bohrium.com

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium acetate | Glycals, Arenediazonium salts | 2,3-deoxy-3-keto-α-aryl-C-glycosides | Stereocontrolled, Room temperature, Broad substrate scope rsc.org |

| Palladium catalyst | Arenes/Heteroarenes, Glycosyl chlorides | C-aryl glycosides | Ortho-directed C-H functionalization, High efficiency and stereocontrol researchgate.net |

| Palladium catalyst | 1-Iodoglycals | Difunctionalized glycals | One-step synthesis, Stereodefined tetrasubstituted olefins chinesechemsoc.org |

| Pd(PhCN)2Cl2 / BrettPhos | 3-O-trichloroacetimidoyl glycals, Thiophenols | β-S-Glycosides | High β-stereoselectivity, Broad substrate scope bohrium.com |

Beyond palladium, other transition metals have proven effective in the synthesis of dihydropyran-4-ones. Notably, chromium-salen complexes have been utilized as catalysts in the hetero-Diels-Alder reaction of Danishefsky's diene with various aldehydes. organic-chemistry.org These reactions produce 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and with excellent enantioselectivities. organic-chemistry.org The salen ligand, a type of chelating ligand, plays a crucial role in the stereochemical outcome of the reaction. These chromium(III)-salen complexes have been investigated for various catalytic transformations, including the coupling of CO2 and aziridines and the ring-opening copolymerization of epoxides and cyclic anhydrides. nih.govmdpi.commdpi.com

| Catalyst | Reaction Type | Reactants | Product | Key Features |

| Chromium-salen complex | Hetero-Diels-Alder | Danishefsky's diene, Aldehydes | 2-substituted 2,3-dihydro-4H-pyran-4-ones | High yields, High enantioselectivities organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules without the need for metal catalysts. N-heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been successfully applied to the synthesis of dihydropyranones. mdpi.com These reactions often proceed through [4+2] or [3+3] cycloadditions. mdpi.com For example, NHC-catalyzed reactions of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds can yield trisubstituted dihydropyranones with high yield and enantiomeric excess. mdpi.com The versatility of NHC catalysis allows for the use of a wide range of substrates, including enals and enones, to generate diverse dihydropyranone structures. mdpi.comorganic-chemistry.org Asymmetric synthesis of dihydropyranones with multiple contiguous stereocenters has also been achieved through NHC-catalyzed kinetic resolutions. chalmers.se

| Catalyst Type | Reaction Type | Reactants | Product | Key Features |

| N-Heterocyclic Carbene (NHC) | [4+2] or [3+3] Cycloaddition | α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | Trisubstituted dihydropyranones | High yield, High enantioselectivity, Metal-free mdpi.com |

| N-Heterocyclic Carbene (NHC) | Kinetic Resolution | Racemic mixtures | Tricyclic dihydropyranones | Three contiguous stereocenters, Excellent diastereo- and enantioselectivity chalmers.se |

Hetero-Diels-Alder Cycloaddition Reactions

The hetero-Diels-Alder reaction is a cornerstone in the synthesis of six-membered heterocyclic rings, including dihydropyran-4-ones. This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, which contains a heteroatom in the dienophile component. In the context of dihydropyran-4-one synthesis, an α,β-unsaturated ketone or aldehyde often serves as the dienophile. Stereoselective synthesis of dihydropyran-4-ones can be achieved through a formal hetero-Diels-Alder reaction, followed by dehydrogenation. acs.org The reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds proceeds under mild, catalyst-free conditions to afford dihydro-4-pyrones after workup. organic-chemistry.org

Danishefsky's diene, a highly electron-rich diene, is a particularly reactive and versatile reagent in hetero-Diels-Alder reactions for the synthesis of dihydropyran-4-ones. wikipedia.orgchem-station.com Its reaction with aldehydes, often catalyzed by Lewis acids, proceeds with high regioselectivity to furnish 2-substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.orgwikipedia.org The high reactivity of Danishefsky's diene stems from its two electron-donating groups, which raise the energy of its highest occupied molecular orbital (HOMO). chem-station.com This diene has been successfully employed with a variety of aldehydes in the presence of catalysts like zinc chloride or under thermal conditions to yield the corresponding cycloadducts. chem-station.comnuph.edu.ua

| Diene | Dienophile | Catalyst/Conditions | Product | Key Features |

| Danishefsky's Diene | Aldehydes | Lewis Acid (e.g., ZnCl2) or Thermal | 2-substituted 2,3-dihydro-4H-pyran-4-ones | High reactivity, High regioselectivity organic-chemistry.orgwikipedia.orgchem-station.com |

| 1-Amino-3-siloxy-1,3-butadiene | Unactivated carbonyl compounds | Catalyst-free, Room temperature | Dihydro-4-pyrones | Mild conditions organic-chemistry.org |

Diastereoselective and Enantioselective Variants

The inherent chirality of many natural products containing tetrahydropyran (B127337) rings necessitates synthetic approaches that can selectively produce a single enantiomer. acs.org Enantioselective syntheses of these structures often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity. For instance, palladium-catalyzed asymmetric intramolecular C-H arylations have been employed to create inherently chiral macrocyclic scaffolds with excellent enantioselectivities (up to >99% ee). nih.gov While not directly applied to this compound in the cited study, this methodology highlights the potential of transition-metal catalysis in achieving high levels of enantiocontrol in related heterocyclic systems.

Furthermore, biocatalysis offers a powerful tool for enantioselective transformations. The use of ene reductases for the asymmetric reduction of α-fluoroenones and α-fluoroenoates has been demonstrated to produce chiral alkyl fluorides with high selectivity. chemrxiv.org This enzymatic approach could potentially be adapted for the enantioselective reduction of a suitable unsaturated precursor to afford an enantioenriched this compound derivative.

In the context of Prins cyclizations, the use of chiral ligands with metal catalysts can govern the absolute stereochemistry of the products. For example, a chiral Ni(0) catalyst with a ferrocene (B1249389) oxazoline (B21484) phosphine (B1218219) ligand has been shown to control the axial chirality of phosphoryl allenes, where the chirality of the product is determined by the catalyst rather than the starting material's chirality. nih.gov This principle of catalyst-controlled stereoselection is a key strategy in developing enantioselective routes to complex tetrahydropyrans.

Prins Cyclization Reactions

The Prins cyclization, the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, is a powerful and widely used method for constructing the tetrahydropyran ring. beilstein-journals.orgmdpi.comnih.gov This reaction proceeds through an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization. beilstein-journals.orguva.es

Silyl (B83357) Enol Ether Prins Cyclization for Tetrahydropyran-4-one Formation

A significant advancement in Prins cyclization methodology is the use of silyl enol ethers as nucleophilic partners. This variant, known as the silyl enol ether Prins cyclization, provides a highly diastereoselective route to substituted tetrahydropyran-4-ones. nih.gov The reaction involves the condensation of a hydroxy silyl enol ether with an aldehyde, activated by a Lewis acid, to yield the desired tetrahydropyran-4-one. nih.gov This method is tolerant of a wide array of functional groups and can be used to create quaternary centers with good diastereoselectivity. nih.gov

The general mechanism involves the formation of an oxocarbenium ion from the aldehyde and the hydroxy group of the silyl enol ether. This is followed by an intramolecular attack of the silyl enol ether onto the oxocarbenium ion, leading to the formation of the tetrahydropyran ring.

Diastereoselective Outcomes in Prins Cyclizations

The diastereoselectivity of the Prins cyclization is a key feature, often leading to the formation of a single diastereomer. beilstein-journals.orgacs.org The stereochemical outcome is generally rationalized by invoking a chair-like transition state where the substituents preferentially occupy equatorial positions to minimize steric interactions. uva.es For example, the reaction of homoallylic alcohols with various aldehydes, including benzaldehyde (B42025), in the presence of a Lewis acid typically furnishes the corresponding tetrahydropyran as a single diastereomer. beilstein-journals.org

However, factors such as the nature of the Lewis acid, the solvent, and the substituents on both the homoallylic alcohol and the aldehyde can influence the diastereoselectivity. beilstein-journals.org In some cases, racemization can occur through a competing 2-oxonia-Cope rearrangement. beilstein-journals.orgnih.gov Careful selection of reaction conditions is therefore crucial to achieve high diastereoselectivity.

Table 1: Diastereoselective Prins Cyclization for Tetrahydropyran-4-one Synthesis This table is interactive. Click on the headers to sort the data.

| Aldehyde | Homoallylic Alcohol/Silyl Enol Ether | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Hydroxy silyl enol ether | BF3·OEt2 | cis-2-Phenyl-6-substituted-tetrahydropyran-4-one | >95:5 | up to 97 | nih.gov |

| Propanal | Aryl-substituted homoallylic alcohol | Lewis Acid | 2-Aryl-6-propyl-tetrahydropyran | Single diastereomer | - | beilstein-journals.org |

| Various aldehydes | 3-(Phenylthio)but-3-en-1-ol | Sc(OTf)3 (5 mol%) | 2-Substituted-tetrahydropyran-4-one derivatives | - | - | researchgate.net |

| Benzaldehyde | Homoallylic alcohol | I2 (5 mol%) | 4-Iodo-2-phenyl-tetrahydropyran | - | 29-41 | mdpi.comnih.gov |

Intramolecular Rearrangements (e.g., δ-hydroxyalkynones)

Intramolecular rearrangements offer an alternative and elegant pathway to dihydropyranone structures. A notable example is the rearrangement of δ-hydroxyalkynones. This transformation allows for the construction of the 2,3-dihydro-4H-pyran-4-one core. While specific examples for phenyl-substituted δ-hydroxyalkynones leading directly to this compound were not found in the provided search results, the analogous intramolecular cyclization of a delta-hydroxy acid to a delta-lactone provides mechanistic insight. youtube.com This process involves the nucleophilic attack of the hydroxyl group onto the carbonyl carbon, followed by proton transfer and dehydration to form the cyclic ester. A similar mechanistic pathway can be envisioned for the cyclization of δ-hydroxyalkynones, where the alkyne moiety is ultimately converted to the ketone function in the final product.

Condensation Reactions

Condensation reactions represent a classical yet effective strategy for the formation of carbon-carbon bonds and the construction of heterocyclic rings.

Potassium Carbonate Promoted Condensation in Pyranone Synthesis

Potassium carbonate (K2CO3) is an inexpensive and mild base that can effectively promote condensation reactions for the synthesis of pyranone derivatives. scispace.comuniv.kiev.ua For instance, the Claisen-Schmidt condensation of substituted cinnamaldehydes with acetophenones in the presence of potassium carbonate provides α,β,γ,δ-unsaturated ketones, which are valuable precursors for pyranone synthesis. scispace.comuniv.kiev.ua This method offers advantages such as short reaction times, high yields, and simple work-up procedures. univ.kiev.ua

The reaction mechanism likely involves the deprotonation of the α-carbon of the ketone by potassium carbonate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the unsaturated ketone. These precursors can then undergo further transformations, such as intramolecular Michael additions, to form the dihydropyranone ring. Tandem Knoevenagel condensation followed by an intramolecular Michael addition, often facilitated by a base, is a known strategy for producing highly substituted tetrahydropyran-4-ones. acs.orgnih.gov

Multi-component Reactions

Multi-component reactions (MCRs) have become a powerful tool in organic and medicinal chemistry due to their efficiency in building complex molecules from simple starting materials in a single step. ichem.mdnih.gov This approach enhances atom economy, reduces waste, and minimizes energy consumption by avoiding the isolation of intermediate compounds. ichem.mdnih.gov While direct MCRs for the specific synthesis of this compound are not extensively documented, analogous MCRs for structurally related pyran and dihydropyran systems illustrate the potential of this strategy.

A common approach involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound. scielo.brresearchgate.net For instance, a variety of 4H-pyran derivatives have been synthesized through a three-component reaction of an aromatic aldehyde, malononitrile (B47326), and cyclohexane-1,3-dione. scielo.brresearchgate.net These reactions can be catalyzed by Brønsted acids, with some protocols employing dodecyl benzenesulfonic acid (DBSA) which acts as both a catalyst and a surfactant to form a microemulsion in water, thereby promoting the reaction. scielo.brresearchgate.net

Furthermore, novel spiro-4H-pyran derivatives have been assembled through sequential MCRs, combining frameworks like pyran, pyridine (B92270), and triazine into a single molecular structure. nih.gov Such strategies often begin with the synthesis of a complex intermediate, which then participates in a subsequent reaction with components like malononitrile and a C-H acid to form the final spiro-compound. nih.gov The development of these methods highlights the versatility of MCRs in generating diverse heterocyclic scaffolds. ichem.mdnih.gov

Table 1: Examples of Multi-component Reactions for Pyran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Cyclohexane-1,3-dione | DBSA / H₂O | 4H-Chromene derivative | scielo.br, researchgate.net |

| Chalcones | Malononitrile | --- | BF₃·OEt₂ / Toluene | 2,4,6-Triarylpyrimidine | nih.gov |

Targeted Synthesis of this compound

The targeted synthesis of this compound requires precise control over the introduction of the phenyl group at the C-2 position of the pyranone ring and management of the resulting stereochemistry.

Specific Reagents and Reaction Conditions for Phenyl Substitution at C-2

A key strategy for installing a phenyl group at the C-2 position involves the conjugate addition (Michael addition) of a phenyl nucleophile to an appropriate α,β-unsaturated precursor, such as a 6-substituted-dihydropyran-4-one. Organocuprate reagents, particularly Gilman reagents (lithium diphenylcuprate), are effective for this transformation. nih.gov

Another established method utilizes Grignard reagents. The reaction of phenylmagnesium chloride with a suitable dihydropyranone precursor in a solvent like tetrahydrofuran (B95107) (THF) can introduce the phenyl group at the desired position. nih.govsigmaaldrich.com The choice of reagent and reaction conditions, such as temperature, can be critical for achieving high yields and selectivity. For example, reactions involving Gilman reagents are often conducted at low temperatures (e.g., -78 °C), while Grignard additions may be performed at 0 °C. nih.gov

Stereochemical Control in the Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly when creating molecules with potential biological relevance. For this compound, which contains at least one stereocenter (at C-2), controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount.

When a second stereocenter is present or created in the pyranone ring (e.g., at C-6), the relative orientation of the substituents (cis/trans) must be controlled. The synthesis of functionalized dihydropyrans has been achieved with exceptional diastereoselectivity. nih.govnih.govsemanticscholar.org For example, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media has been shown to produce 3,4-dihydro-2H-pyran-4-carboxamides as a single diastereomer. nih.govnih.govsemanticscholar.org X-ray diffraction analysis confirmed the trans configuration of the substituents at the C-2 and C-4 positions in these products. semanticscholar.org

In the context of synthesizing 2,6-disubstituted tetrahydropyran-4-ones, the Michael addition of Gilman or Grignard reagents to 6-substituted-3-diethoxyphosphoryldihydropyran-4-ones has been shown to be highly or fully stereoselective. nih.gov The addition typically occurs via an axial attack of the nucleophile on the dihydropyranone ring, leading to a predictable relative configuration of the substituents. nih.gov Hetero-Diels-Alder reactions can also yield diastereomeric mixtures, where reaction conditions can influence the ratio of cis to trans products. rsc.org

Table 2: Diastereoselective Synthesis of Dihydropyran Derivatives

| Reaction Type | Reagents | Key Observation | Resulting Configuration | Ref |

|---|---|---|---|---|

| Cyclization | 4-Oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes | Exceptional diastereoselectivity | trans (at C-2/C-4) | nih.gov, semanticscholar.org |

| Michael Addition | Gilman or Grignard reagents on dihydropyran-4-ones | Highly stereoselective addition | Preferential axial attack | nih.gov |

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful strategy for the enantioselective synthesis of dihydropyranones. nih.govmdpi.com NHCs can catalyze [3+3] cyclizations between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds to yield chiral δ-lactones with high enantiomeric excess. nih.govmdpi.com

Synergistic catalysis, combining an NHC with a metal catalyst like a ruthenium complex, has also been developed for the formation of chiral δ-lactones. nih.gov Another prominent approach is the use of chiral Lewis acid catalysts. For instance, C2-symmetric bis(oxazoline)-Cu(II) complexes can catalyze inverse-electron-demand hetero-Diels-Alder reactions to produce dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org These strategies provide a pathway to access specific enantiomers of this compound by selecting the appropriate chiral catalyst and starting materials.

Green Chemistry Approaches in Dihydropyranone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically efficient, and sustainable. ichem.md These principles are increasingly being applied to the synthesis of dihydropyranones and related heterocyclic systems.

Key green strategies include:

Use of Benign Solvents: Replacing traditional volatile organic solvents with environmentally friendly alternatives like water is a major focus. researchgate.net Water is not only safe and abundant but can also offer unique reactivity and selectivity in certain MCRs. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies purification. ichem.mdresearchgate.net One-pot, solvent-free syntheses of dihydropyrimidinones have been achieved with high yields by simply heating the reactants with a catalyst. ichem.mdresearchgate.net

Energy-Efficient Methods: The use of microwave irradiation and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Recyclable Catalysts: The development of heterogeneous catalysts, such as heteropolyacids immobilized on clay (HPA-Clay), allows for easy separation from the reaction mixture and reuse over multiple cycles, which is both cost-effective and environmentally friendly. ichem.md

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Dihydropyridines

| Method | Conditions | Reaction Time | Yield | Ref |

|---|---|---|---|---|

| Conventional | Reflux in Ethanol | 6-8 hours | 72-88% | researchgate.net |

| Microwave Irradiation | Solvent-free | 2-3 minutes | 88-95% | researchgate.net |

| Ultrasound Irradiation | Solvent-free | 30-45 minutes | 85-94% | researchgate.net |

These green approaches, while often demonstrated for related heterocyclic systems, are directly applicable to the synthesis of this compound, paving the way for more sustainable manufacturing processes. ichem.mdresearchgate.nete-journals.in

Solvent-Free Conditions

Solvent-free reactions, often conducted by grinding solid reactants or heating a mixture of neat reactants, represent a significant advancement in green chemistry. This approach minimizes the use of volatile and often toxic organic solvents, leading to reduced waste, lower costs, and simplified purification procedures.

One notable solvent-free method for constructing the tetrahydropyran core is the Prins-cyclization reaction. scispace.com An efficient protocol involves the simple grinding of a homoallylic alcohol and an aldehyde, such as benzaldehyde, in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) dispersed on silica (B1680970) gel. scispace.com For instance, the reaction between benzaldehyde and 3-methyl-but-3-en-1-ol using this solid-phase, solvent-free grinding method yields the corresponding 2-phenyl-substituted tetrahydropyran derivative in 88% isolated yield after just 5 minutes. scispace.com

Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. The synthesis of various pyran derivatives has been successfully achieved in a no-solvent environment at elevated temperatures. nih.gov For example, a single-pot multicomponent reaction to produce pyran analogues using zinc chloride as a catalyst can be conducted at 120 °C without any solvent. nih.gov

Another effective approach utilizes ferric oxide (Fe₂O₃) as a catalyst under thermal, solvent-free conditions. In the three-component, one-pot condensation of isatin (B1672199) or acenaphthenequinone, malononitrile, and various 1,3-dicarbonyl compounds, spiro-4H-pyran derivatives are synthesized in excellent yields. scispace.com The optimal reaction temperature for this method was found to be 90 °C. scispace.com Similarly, magnetic zinc oxide nanoparticles have been employed as an eco-friendly catalyst for the synthesis of tetrahydropyrans in a solvent-free environment at room temperature, achieving product yields of up to 98% within 5 minutes. nih.gov Molecular iodine has also been identified as a practical and mild catalyst for the synthesis of substituted pyrans under solvent-free conditions at ambient temperature. organic-chemistry.org

Table 1: Examples of Solvent-Free Synthesis of Pyran Derivatives

| Reactants | Catalyst | Conditions | Reaction Time | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| Benzaldehyde, 3-Methyl-but-3-en-1-ol | p-TSA on Silica Gel | Grinding | 5 min | 88 | scispace.com |

| Benzaldehyde, Malononitrile, Dimedone | Magnetic Zinc Oxide Nanoparticles | Room Temperature | 5 min | 98 | nih.gov |

| Isatin, Malononitrile, 1,3-Dicarbonyl Compound | Ferric Oxide (Fe₂O₃) | 90 °C | Not Specified | High | scispace.com |

| Aromatic Aldehydes, Malononitrile, Dimedone | L-Glutamic acid | Reflux | Not Specified | High | researchgate.net |

Environmentally Benign Catalysts

The use of environmentally benign catalysts is a critical aspect of sustainable chemical synthesis. These catalysts are typically non-toxic, inexpensive, readily available, and often reusable, which minimizes waste and environmental impact.

Ferric oxide (Fe₂O₃) serves as an excellent example of an eco-friendly, non-toxic, and inexpensive catalyst for synthesizing pyran derivatives. scispace.com It has been effectively used in the one-pot synthesis of spiro-4H-pyran derivatives under solvent-free conditions. scispace.com The reusability and low cost of ferric oxide make it an attractive option for large-scale industrial applications.

Another class of green catalysts includes rare earth metal oxides, such as Neodymium (III) oxide (Nd₂O₃). This powdered catalyst has demonstrated high efficiency in the synthesis of 4H-pyran derivatives. mjbas.com Compared to other catalysts like aluminum oxide, magnesium oxide, and calcium oxide, Nd₂O₃ provides significantly higher yields (93%) in a much shorter reaction time (45 minutes). mjbas.com A key advantage of Nd₂O₃ is its recyclability; it can be recovered through simple filtration and reused multiple times with minimal loss of activity. mjbas.com

Metal tartarates, specifically copper-doped iron tartarate (CuFe₂(C₄H₄O₆)₃·6H₂O), have been developed as water-soluble and reusable catalysts for the multicomponent synthesis of tetrahydro[b]pyran derivatives. bhu.ac.in These reactions can be performed under solvent-free conditions, offering a green approach with easy work-up, short reaction times, and excellent yields. bhu.ac.in

Simple, low-cost, and less-toxic substances like sodium formate (B1220265) have also been shown to act as efficient and eco-friendly catalysts. primescholars.com Sodium formate can catalyze organic transformations such as the one-pot synthesis of various heterocyclic compounds, including 4H-pyrans, under mild, room temperature conditions. primescholars.com Furthermore, naturally occurring substances like L-Glutamic acid have been used to catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives in an environmentally friendly ethanol-water solvent system. researchgate.net

Table 2: Examples of Environmentally Benign Catalysts for Pyran Synthesis

| Catalyst | Reactants | Solvent/Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|

| Ferric Oxide (Fe₂O₃) | Isatin/Acenaphthenequinone, Malononitrile, 1,3-Dicarbonyls | Solvent-free, 90 °C | Eco-friendly, non-toxic, inexpensive | scispace.com |

| Neodymium (III) Oxide (Nd₂O₃) | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | Not Specified | Highly efficient, recyclable, cost-effective | mjbas.com |

| Copper Doped Iron Tartarate | Aldehydes, Malononitrile, Dimedone | Solvent-free | Water-soluble, reusable, mild conditions | bhu.ac.in |

| Sodium Formate | Salicylic Aldehydes, Malononitrile, Cyclic Secondary Amines | Room Temperature | Low-cost, less-toxic, efficient | primescholars.com |

| Magnetic Zinc Oxide Nanoparticles | Benzaldehyde, Malononitrile, Dimedone | Solvent-free, Room Temp. | Eco-friendly, high yield, short reaction time | nih.gov |

Chemical Reactivity and Transformations of 2 Phenyldihydro 2h Pyran 4 3h One

Carbonyl Group Reactivity in Dihydropyranones

The ketone moiety at the C4 position is a primary site for chemical reactions, typical of carbonyl compounds.

Nucleophilic Additions to the Ketone Moiety

The carbonyl carbon of 2-phenyldihydro-2H-pyran-4(3H)-one is electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to constructing more complex molecules. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Another important class of nucleophilic additions involves the formation of cyanohydrins upon treatment with hydrogen cyanide or a cyanide salt. This reaction is often reversible and base-catalyzed.

Reductions and Oxidations

The ketone in this compound can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this transformation. The choice of reagent can sometimes influence the stereoselectivity of the reduction, yielding either the cis or trans alcohol isomer as the major product.

The oxidation of dihydropyranones can be more complex. While the ketone itself is at a relatively high oxidation state, the dihydropyran ring can be susceptible to oxidation, potentially leading to aromatization or ring-opening, depending on the oxidant and reaction conditions. For instance, some dihydropyridine (B1217469) derivatives, which share structural similarities, can be oxidized to their corresponding pyridine (B92270) derivatives. nih.govrsc.org Oxidative dehydrogenation can be achieved using reagents like copper salts with a terminal oxidant. nih.gov

α- and γ-Alkylation Strategies of Dihydropyranone Systems

The presence of α-hydrogens to the carbonyl group in dihydropyranone systems allows for enolate formation and subsequent alkylation reactions.

Selective Alkylation of 1,3-Dicarbonyl Compounds

While this compound is not a 1,3-dicarbonyl compound itself, the principles of selective alkylation of 1,3-dicarbonyl compounds are relevant to understanding the regioselectivity of alkylation in related systems. In 1,3-dicarbonyl compounds, the methylene (B1212753) protons between the two carbonyl groups are particularly acidic and can be readily removed by a base to form a stabilized enolate. youtube.comlibretexts.org This enolate can then act as a nucleophile in reactions with alkyl halides. youtube.comresearchgate.net

The choice of base and solvent is crucial for achieving regioselective C-alkylation versus O-alkylation. researchgate.net For instance, using a mild base like potassium carbonate in a polar aprotic solvent often favors C-alkylation. youtube.com

Mechanistic Considerations of Alkylation Pathways

The alkylation of enolates typically proceeds via an SN2 mechanism, where the enolate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.org The rate of this reaction is influenced by the nature of the alkyl halide, with primary halides being more reactive than secondary or tertiary halides due to less steric hindrance. youtube.com

In the context of this compound, enolate formation can occur at both the α-position (C3) and the γ-position (C5). The relative acidity of the protons at these positions will dictate the site of deprotonation and subsequent alkylation. The α-protons are generally more acidic due to the direct electron-withdrawing effect of the adjacent carbonyl group. However, the γ-protons can also be activated by the ether oxygen. The specific reaction conditions, including the base used and the temperature, will determine the regioselectivity of the alkylation.

Modifications at the Phenyl Moiety

The phenyl group at the C2 position of the dihydropyranone ring can undergo electrophilic aromatic substitution reactions. The directing effect of the substituent already present on the ring will determine the position of the incoming electrophile. The ether linkage attached to the phenyl ring is an ortho-, para-directing group due to the lone pairs on the oxygen atom which can be delocalized into the aromatic ring, activating these positions for electrophilic attack.

Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions depend on the reactivity of the phenyl ring, which is influenced by the electron-donating nature of the ether substituent.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The substituent at the C2 position of the pyranone ring, being an alkyl ether-like group, acts as an ortho-, para-director. This directing effect is governed by the ability of the oxygen atom's lone pairs to stabilize the arenium ion intermediate through resonance, preferentially at the ortho and para positions. uci.edumasterorganicchemistry.com Consequently, electrophiles will preferentially add to these positions on the phenyl ring.

Common EAS reactions such as nitration and halogenation can be employed to functionalize the aromatic ring. For instance, nitration using a standard mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-(2-nitrophenyl)dihydro-2H-pyran-4(3H)-one and 2-(4-nitrophenyl)dihydro-2H-pyran-4(3H)-one. libretexts.org Similarly, halogenation with bromine in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom at the ortho and para positions. lkouniv.ac.in These reactions are fundamental for introducing functional handles that can be used in subsequent transformations.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)dihydro-2H-pyran-4(3H)-one, 2-(2-Nitrophenyl)dihydro-2H-pyran-4(3H)-one |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromophenyl)dihydro-2H-pyran-4(3H)-one, 2-(2-Bromophenyl)dihydro-2H-pyran-4(3H)-one |

| Acylation | RCOCl, AlCl₃ | 2-(4-Acylphenyl)dihydro-2H-pyran-4(3H)-one |

Cross-Coupling Reactions for Further Functionalization

The halogenated derivatives produced via electrophilic aromatic substitution are valuable precursors for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the parent structure.

Suzuki-Miyaura Coupling: A 4-bromophenyl derivative of the dihydropyranone can be coupled with a wide array of aryl or heteroaryl boronic acids. mdpi.com The reaction, typically catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃), would yield biaryl structures. youtube.comnih.govnih.gov This strategy allows for the modular assembly of complex molecules where the dihydropyranone core is linked to other aromatic systems.

Heck-Mizoroki Reaction: The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org A halogenated this compound can react with various alkenes in the presence of a palladium catalyst and a base to form a new C-C bond at the phenyl ring, typically with high stereoselectivity for the trans product. libretexts.orgyoutube.com This reaction is particularly useful for introducing vinyl groups, which can be further manipulated.

Table 2: Representative Cross-Coupling Reactions

| Reaction Name | Starting Material | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki-Miyaura | 2-(4-Bromophenyl)dihydro-2H-pyran-4(3H)-one | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(Biphenyl-4-yl)dihydro-2H-pyran-4(3H)-one derivative |

| Heck-Mizoroki | 2-(4-Iodophenyl)dihydro-2H-pyran-4(3H)-one | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | 2-(4-Styrylphenyl)dihydro-2H-pyran-4(3H)-one |

Ring-Opening and Rearrangement Reactions

The dihydropyranone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The presence of three electrophilic centers in similar pyranone systems (C2, C4, and C6) makes them vulnerable to such transformations. clockss.org For this compound, the most likely points of attack are the C4 carbonyl carbon and a potential Michael-type addition.

Research on closely related 2-aryl-3,4-dihydropyrans has demonstrated that the pyran ring can be opened by various nucleophiles. cas.cn Nucleophiles such as indoles and phenols can react with the dihydropyran to yield ring-opened products that contain a β-dicarbonyl moiety. cas.cn This transformation effectively converts the heterocyclic scaffold into a functionalized linear chain, which can be valuable for further synthetic elaboration. For example, the resulting 1,3-diketone can undergo subsequent cyclization to form new carbocyclic or heterocyclic systems. cas.cn The reaction with dinucleophiles like hydrazine (B178648) can lead to complete rearrangement of the pyranone ring into a new heterocyclic system, such as a pyrazole (B372694) or pyridazinone. clockss.orgresearchgate.net

Derivatization for Library Synthesis

The robust nature of the this compound scaffold and its capacity for diverse functionalization make it an excellent candidate for the construction of chemical libraries for drug discovery and other applications.

Introduction of Diverse Functional Groups

Beyond modifications to the aromatic ring, the dihydropyranone core itself offers multiple handles for derivatization. The C4 ketone can be reduced to a secondary alcohol, which can be further functionalized. It can also serve as a site for olefination reactions (e.g., Wittig reaction) or for the formation of enamines and other nitrogen-containing derivatives.

A key strategy for diversification involves leveraging the ring-opening reactions described previously. The ring-opened β-dicarbonyl products can be reacted with a variety of reagents to generate a diverse set of new heterocyclic structures. cas.cnresearchgate.net This "re-scaffolding" approach dramatically increases the structural diversity obtainable from the initial dihydropyranone template.

Combinatorial Approaches to Dihydropyranone Libraries

Combinatorial chemistry provides a powerful framework for rapidly generating large numbers of analogs from a common core structure. nih.govyoutube.com The reactions discussed above are well-suited for a combinatorial workflow.

A library of halogenated this compound derivatives can be prepared and then arrayed against a library of different boronic acids in a parallel synthesis format to execute a series of Suzuki-Miyaura couplings. mdpi.comnih.gov This approach would rapidly generate a large library of biaryl-containing dihydropyranones. Similarly, a set of nucleophiles could be reacted with the parent compound to create a library based on ring-opening or rearrangement products. This strategy facilitates the systematic exploration of the chemical space around the dihydropyranone scaffold, which is essential for identifying molecules with desired properties.

Applications of 2 Phenyldihydro 2h Pyran 4 3h One As a Synthetic Building Block

Synthesis of Complex Natural Products Featuring the Pyran Core

The dihydropyranone moiety is a common structural motif in numerous biologically active natural products. The strategic incorporation of 2-phenyldihydro-2H-pyran-4(3H)-one and its derivatives into synthetic routes allows for the efficient construction of these complex molecular architectures. mdpi.comnih.gov The pyran ring within these natural products is crucial for their biological activity, which spans a wide range including antimicrobial, antiviral, and antitumor properties. researchgate.net

The synthesis of these natural products often involves the Knoevenagel condensation followed by an electrocyclization reaction, a tandem process that can be considered a formal [3+3] cycloaddition to form the 2H-pyran core. mdpi.com The inherent reactivity of the pyranone ring in this compound facilitates further functionalization and elaboration, making it a valuable precursor in the total synthesis of these important compounds. mdpi.com

Precursors for Other Heterocyclic Systems

The reactivity of the this compound nucleus allows for its transformation into a variety of other heterocyclic systems through ring-opening and rearrangement reactions. researchgate.net This versatility makes it a valuable starting material for generating molecular diversity in drug discovery and materials science.

Pyranopyrazoles

Pyranopyrazoles, a class of fused heterocyclic compounds, can be synthesized from pyran-2-one derivatives. researchgate.net A common method involves a four-component reaction of an aryl aldehyde, ethyl acetoacetate, malononitrile (B47326), and hydrazine (B178648) hydrate. semanticscholar.org In this process, a pyrazolone (B3327878) derivative is formed in situ, which then reacts with other components to yield the pyranopyrazole structure. semanticscholar.org These compounds are of significant interest due to their diverse biological activities, including antimicrobial and analgesic properties. semanticscholar.org

Pyridones and Dihydropyridines

This compound derivatives can serve as precursors for the synthesis of pyridones and dihydropyridines. These nitrogen-containing heterocycles are of great importance in medicinal chemistry. The transformation can be achieved through various synthetic strategies, including multicomponent reactions. mdpi.com For instance, a one-pot, four-component reaction of Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can yield 3,4-dihydro-2-pyridone derivatives. nih.gov The aza-Diels-Alder reaction is another powerful tool for constructing the dihydropyridone ring system, often utilizing a diene and an imine. organic-chemistry.org

Table 1: Synthesis of Pyridone Derivatives

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Meldrum's acid, benzaldehyde, methyl acetoacetate, ammonium acetate | SiO2-Pr-SO3H | Solvent-free | 3,4-dihydro-2-pyridone derivative | 93% | nih.gov |

| N-benzylideneanilines, Danishefsky's diene | Copper(II) triflate, SDS | Aqueous medium | 1,2-diphenyl-2,3-dihydro-4-pyridones | Excellent | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Lactones and Amino Pyrimidines

The pyranone ring of this compound can be manipulated to produce other important heterocyclic structures such as lactones and amino pyrimidines. The synthesis of pyrano[2,3-d]pyrimidine derivatives, for example, can be achieved through the reaction of 2-amino-4H-pyrans with various reagents. nih.govsemanticscholar.org These pyrimidine-fused compounds are investigated for their potential as PARP-1 inhibitors, which have applications in cancer therapy. semanticscholar.org

Chiral Auxiliaries and Synthons in Asymmetric Synthesis

The presence of a stereocenter at the C2 position of this compound makes it a valuable chiral synthon in asymmetric synthesis. researchgate.net Enantiomerically pure forms of this compound can be used to introduce chirality into a target molecule, which is crucial for the development of stereoselective drugs. The asymmetric synthesis of pyran derivatives can be achieved through various methods, including catalytic asymmetric allylation and zinc-catalyzed [5+1] annulations. nih.govrsc.org These methods allow for the construction of chiral pyran scaffolds with high enantioselectivity. nih.govrsc.org The resulting chiral pyrans are key intermediates in the synthesis of a variety of biologically active compounds. nih.gov

Role in Multistep Organic Synthesis

This compound and its analogs are frequently employed as key intermediates in multistep organic synthesis. organic-chemistry.org Their ability to undergo a variety of chemical transformations allows for the construction of complex molecular frameworks. The pyran ring can be retained in the final product or can serve as a temporary scaffold that is later modified or cleaved. The synthesis of fused pyran rings can be achieved through methods like intramolecular palladium-catalyzed reactions. espublisher.com Furthermore, the pyran-2-one structure is a versatile building block that can be transformed into a wide range of other heterocyclic compounds through reactions with various nucleophiles. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Meldrum's acid |

| Methyl acetoacetate |

| Danishefsky's diene |

| Pyranopyrazoles |

| Pyridones |

| Dihydropyridines |

| Lactones |

| Amino Pyrimidines |

| PARP-1 |

| Ethyl acetoacetate |

| Malononitrile |

| Hydrazine hydrate |

| 3,4-dihydro-2-pyridone |

| 1,2-diphenyl-2,3-dihydro-4-pyridones |

This table is interactive. Click on the header to sort the data.

Computational and Theoretical Studies on 2 Phenyldihydro 2h Pyran 4 3h One

Conformational Analysis of the Dihydropyranone Ring System

The dihydropyranone ring, a six-membered heterocycle containing an oxygen atom and a ketone group, is not planar and can adopt several conformations, such as chair, boat, and twist-boat. The specific conformation is crucial as it dictates the spatial orientation of substituents, which in turn influences the molecule's reactivity and biological interactions.

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable conformations of the 2-phenyldihydro-2H-pyran-4(3H)-one ring system. researchgate.net These calculations involve optimizing the geometry of various possible conformers and comparing their relative energies. For saturated six-membered rings, chair conformations are generally the most stable. In the case of this compound, the large phenyl group at the C2 position is expected to preferentially occupy an equatorial position to minimize steric strain, a principle well-established in conformational analysis. Studies on similar pyran ring formations have shown that cyclization often proceeds through a chair-like transition state where bulky substituents are equatorially disposed to ensure stability. nih.gov The analysis of relative configurations and conformations is a critical aspect of understanding these molecules. nih.gov

| Conformer Type | Relative Energy (Illustrative) | Key Features |

| Chair (Equatorial Phenyl) | Lowest | Phenyl group is in the plane of the ring, minimizing steric hindrance. Most stable conformer. |

| Chair (Axial Phenyl) | Higher | Phenyl group is perpendicular to the ring plane, causing significant 1,3-diaxial interactions. |

| Boat | Highest | Eclipsing interactions along the sides of the "boat" lead to high torsional strain. Generally a transition state between twist-boat forms. |

| Twist-Boat | High | A more stable non-chair conformation that relieves some of the boat's torsional strain. |

This table is illustrative, based on general principles of conformational analysis. Actual energy values would be derived from specific computational studies.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry provides a virtual laboratory to map out the entire energy landscape of a chemical reaction, from reactants to products. This is particularly valuable for multi-step syntheses and for reactions where intermediates are too transient to be observed experimentally. For the synthesis of dihydropyranone systems, computational studies can validate proposed mechanisms, such as those involving Michael additions followed by cyclization or hetero-Diels-Alder reactions. nih.govrsc.org

Quantum chemical studies can model each stage of a proposed reaction, including addition, rearrangement, and cyclization. rsc.org For example, the Knoevenagel condensation followed by an electrocyclization is a common route to pyran rings, and computational analysis can shed light on the feasibility and energetics of this tandem process. nih.gov

A key aspect of understanding a reaction mechanism is the characterization of its transition states—the highest energy points along the reaction coordinate. Computational chemistry can precisely locate the geometry of these fleeting structures and calculate their energy, known as the activation energy. mdpi.com

Many reactions can potentially yield multiple isomers. Computational modeling is a powerful tool for predicting which regio- or stereoisomer will be the major product. This is achieved by calculating the activation energies of the transition states leading to each possible product. The pathway with the lowest energy barrier will be the most favorable, and its corresponding product will be formed preferentially.

The stereochemical outcomes of cycloaddition reactions to form pyran rings have been successfully investigated using computational methods. researchgate.net For example, in the synthesis of disubstituted pyrans, the preference for a cis or trans arrangement of substituents can be explained by the relative stability of the corresponding chair-like transition states. nih.gov The model that places the largest substituents in equatorial positions to minimize steric hindrance is typically the lowest in energy, thus predicting the observed stereoselectivity. nih.gov

Electronic Structure and Reactivity Predictions

The distribution of electrons within a molecule governs its reactivity. Computational methods can provide a detailed picture of the electronic structure of this compound. DFT calculations are often used to determine a range of electronic properties and reactivity descriptors. researchgate.netsemanticscholar.org

One of the most intuitive tools is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be an area of negative potential (red), indicating a site prone to attack by electrophiles, while the carbonyl carbon and nearby protons would show positive potential (blue), marking them as sites for nucleophilic attack. researchgate.net

Other key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them indicates the molecule's chemical stability. rsc.org

| Parameter | Description | Predicted Reactivity Insight |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A large gap implies high stability and low reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Measures resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. | Measures the ability to be reduced. |

| Global Hardness (η) | Resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Global Softness (σ) | The inverse of global hardness. | Soft molecules are more polarizable and reactive. researchgate.net |

This table outlines key theoretical descriptors used to predict chemical reactivity.

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

While this compound itself may not be a drug, its scaffold is a building block for molecules with potential biological activity. Molecular modeling is essential for understanding and predicting how structural modifications to this scaffold affect its biological function, a process known as Structure-Activity Relationship (SAR) studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's physicochemical properties (descriptors) with its biological activity. nih.gov By developing a QSAR model for a series of dihydropyranone derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular docking is another critical technique. It simulates the interaction between a small molecule (ligand), like a derivative of this compound, and a biological macromolecule, typically a protein receptor or enzyme. The simulation predicts the preferred binding orientation and affinity of the ligand in the protein's active site. This information provides a mechanistic hypothesis for the molecule's activity and guides the design of new derivatives with improved binding and, consequently, higher potency. nih.gov

Biological Relevance and Medicinal Chemistry Perspectives of Dihydropyranone Scaffolds

Dihydropyranones as Privileged Scaffolds in Drug Discovery

Dihydropyranone and its derivatives are considered "privileged scaffolds" in the field of drug discovery. nih.govpensoft.net This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. nih.gov The versatility of the dihydropyranone core allows for the synthesis of large and structurally diverse compound libraries, which can then be screened for various therapeutic applications. nih.gov The fusion of the dihydropyranone ring with other pharmacologically important groups, such as pyrrolidone, can create unique structural motifs with the potential for novel drug development. nih.gov

Link to Natural Product Bioactivity

The significance of the dihydropyranone scaffold is underscored by its presence in numerous natural products with demonstrated biological activity. nih.govzsmu.edu.ua These naturally occurring compounds, found in a variety of organisms including fungi and plants, often possess a pyran or pyranone ring as a core structural element. zsmu.edu.ua For instance, pyran derivatives are constituents of some natural products known for their diverse pharmacological properties. nih.gov The structural complexity and inherent bioactivity of these natural products have inspired the synthesis of numerous dihydropyranone derivatives in the pursuit of new therapeutic agents. zsmu.edu.uaresearchgate.net

Structure-Activity Relationship (SAR) Studies of Pyranone Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For pyranone derivatives, these studies have revealed key structural features that influence their therapeutic potential. nih.govnih.gov Research on 2-phenylpyran-4-ones has shown that substituents on the phenyl ring can significantly impact their activity as cyclooxygenase-2 (COX-2) inhibitors. nih.gov Specifically, a p-methylsulfone group on the 2-phenyl ring was found to be optimal for COX-2 inhibitory activity. nih.gov Furthermore, the introduction of a substituted phenoxy ring at the 3-position enhanced both in vitro and in vivo activity. nih.gov

In the context of antimicrobial agents, SAR studies of 2H-pyran-3(6H)-ones have indicated that the α,β-enone system is essential for their activity. nih.gov The size and nature of the substituents at the C-2 position are also directly associated with the antimicrobial efficacy. nih.gov For anticancer applications, research on 4-amino-2H-pyran-2-one analogs has shown that the combination of a phenyl group at the 6-position and a substituted aniline (B41778) at the 4-position is favorable for antitumor activity. nih.gov These SAR insights for related pyranone structures provide a valuable framework for predicting the potential bioactivity of 2-phenyldihydro-2H-pyran-4(3H)-one and for guiding the design of future derivatives with enhanced therapeutic properties.

Pharmacological Activities Associated with Pyranone Derivatives

The dihydropyranone scaffold has been associated with a wide spectrum of pharmacological activities, highlighting its potential in treating various diseases.

Antimicrobial and Antibacterial Activities

| Derivative Class | Bacterial Strain | Activity (MIC) |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 µg/mL nih.gov |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 µg/mL nih.gov |

| 2-Phenyl-4H-1-benzopyran-4-one with monoamidinobenzimidazole at C-6 | Staphylococcus aureus, MRSA, MRSE | 1.56 µg/mL nih.gov |

Antifungal Properties

In addition to their antibacterial effects, pyranone derivatives have also been investigated for their antifungal properties. Several synthesized derivatives of 2-phenyl-chromen-4-one have been tested against various plant-mould fungi. researchgate.net Furthermore, some 2-phenyl-4H-1-benzopyran-4-one derivatives have shown inhibitory activity against Candida albicans and Candida krusei. nih.gov For instance, a derivative with a monoamidinobenzimidazole at the C-6 position exhibited a MIC of 3.12 µg/mL against C. albicans. nih.gov The antifungal potential of the broader class of pyranones suggests that this compound could also possess similar activity.

| Derivative Class | Fungal Strain | Activity (MIC) |

| 2-Phenyl-4H-1-benzopyran-4-one with monoamidinobenzimidazole at C-6 | Candida albicans | 3.12 µg/mL nih.gov |

| 2-Phenyl-4H-1-benzopyran-4-one with monoamidinobenzimidazole at C-6 | Candida krusei | - nih.gov |

Anticancer and Antitumor Potential

One of the most promising areas of research for dihydropyranone derivatives is in oncology. nih.gov Numerous studies have highlighted the anticancer and antitumor potential of this class of compounds. nih.gov For example, certain 4-amino-2H-pyran-2-one analogs have demonstrated potent in vitro antitumor activity, with some compounds showing 50% effective dose (ED₅₀) values in the low micromolar range. nih.gov Specifically, a 4-methylaniline-substituted analog was found to be highly potent with ED₅₀ values between 0.059 and 0.090 µM across various cancer cell lines. nih.gov

The anticancer activity of pyran-based compounds is often linked to their ability to inhibit key cellular targets. For instance, some 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been identified as potent telomerase inhibitors, a crucial enzyme in cancer cell proliferation. nih.gov The structural similarity of this compound to these active anticancer agents suggests that it may also exhibit cytotoxic or antitumor properties, warranting further investigation.

| Derivative Class | Cancer Cell Line(s) | Activity (ED₅₀/IC₅₀) |

| 4-Methylaniline-substituted 4-amino-2H-pyran-2-one | Various | 0.059–0.090 µM nih.gov |

| 2-Phenyl-4H-chromone with 1,3,4-oxadiazole moiety | - | IC₅₀ < 1 µM (Telomerase inhibition) nih.gov |

Antiviral Applications (e.g., anti-HIV, anti-HCV)

The pyran scaffold, a key component of the dihydropyranone structure, is a promising pharmacophore for the development of antiviral agents. nih.gov Derivatives based on this six-membered heterocyclic ring have been investigated for various antiviral applications, including as potential treatments for Human Immunodeficiency Virus (HIV). researchgate.net

Research has shown that certain 4H-pyran derivatives exhibit anti-HIV activity. researchgate.net While extensive research on this compound itself is specific, studies on related heterocyclic structures underscore the potential of this chemical class. For instance, dihydropyridine (B1217469) derivatives of anti-HIV nucleosides like 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddU) and 3'-azido-3'-deoxythymidine (AZT) have been synthesized to enhance their delivery to the brain, a critical aspect in combating the neurological complications of AIDS. nih.gov These efforts highlight the strategy of using heterocyclic carriers to improve the pharmacokinetic properties of antiviral drugs. nih.gov

Furthermore, other related heterocyclic compounds, such as dihydropyrimidinones, have been evaluated for their antiviral properties. One such derivative, featuring a long lipophilic chain, demonstrated potent activity against the Punta Toro virus (PTV), suggesting that specific structural modifications can lead to significant antiviral effects. nih.gov Similarly, pyrrolo-annelated benzothiadiazepine derivatives have shown inhibitory activity against HIV-1. nih.gov The exploration of diverse heterocyclic scaffolds, including dihydropyrazoles for anti-Yellow Fever Virus (YFV) activity, further illustrates the broad potential of these structures in antiviral drug discovery. nih.gov Diphyllin, a natural compound, has demonstrated broad-spectrum antiviral activity against several enveloped RNA and DNA viruses by inhibiting endosomal acidification, a process many viruses require for entry into host cells. mdpi.com

Anti-inflammatory and Analgesic Effects

Dihydropyranone analogs and related heterocyclic compounds have been recognized for their potential anti-inflammatory and analgesic properties. The pyran ring is a core structural unit in many compounds that have shown anti-inflammatory activity. nih.gov

Studies on dihydropyridine (DHP) derivatives, which are structurally related to dihydropyranones, have demonstrated significant anti-inflammatory effects. These compounds are known to possess various biological activities, including the ability to modulate inflammatory pathways. nih.gov For example, certain 1,4-dihydropyridine (B1200194) derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cellular and animal models of inflammation. nih.gov One promising compound was found to not only decrease these inflammatory markers but also to increase the secretion of the anti-inflammatory cytokine IL-10, suggesting it could repolarize macrophages to an anti-inflammatory state. nih.gov Similarly, new dihydropyrimidine/sulphonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. frontiersin.org Dihydroxanthones isolated from a fungal species also showed dose-dependent inhibition of the pro-inflammatory chemokine CXCL10. nih.gov

In the realm of pain management, dihydropyridine derivatives have been investigated as analgesics. nih.govnih.gov Their mechanism of action is often linked to the inhibition of voltage-gated calcium channels, which are crucial for nociceptive signaling. nih.gov A broad-spectrum dihydropyridine inhibitor of both T-type and L-type calcium channels produced antinociception in acute pain models and was able to reverse nerve injury-induced mechanical hyperalgesia. nih.gov Further studies on 1,4-dihydropyridine hybrid benzamide (B126) derivatives have identified compounds with significant analgesic activity, with one derivative showing higher potential to inhibit COX proteins than the standard drug diclofenac. nih.gov This suggests that the dihydropyranone scaffold could be a valuable starting point for designing new anti-inflammatory and analgesic drugs.

Antioxidant Activity

The dihydropyranone scaffold is associated with significant antioxidant properties. The pyran ring itself is a structural component of vitamin E, a well-known natural antioxidant. nih.gov Derivatives of dihydropyranone have been evaluated for their ability to scavenge free radicals, which are implicated in a variety of diseases.

For instance, dihydropyranoindole derivatives have been shown to possess antioxidant activity. nih.gov Similarly, dihydropyranopyran derivatives have been evaluated for their free radical scavenging potential against DPPH radicals. nih.gov Studies on 1,4-dihydropyridine derivatives also report antioxidant effects, with some compounds exhibiting activity comparable to or even higher than L-ascorbic acid. gavinpublishers.com The antioxidant activity of these compounds is often attributed to the presence of electron-donating groups on the aromatic rings. gavinpublishers.com

The antioxidant properties of various dihydropyridine-based calcium antagonists have been compared, with some showing activity equivalent to vitamin E and also suppressing inflammatory chemokines and cytokines. researchgate.net

Enzyme Inhibition

The dihydropyranone scaffold has been identified as a promising framework for the design of various enzyme inhibitors, which are crucial in the treatment of numerous diseases.

Cholinesterase inhibitors

Derivatives containing the dihydropyran scaffold have shown potential as inhibitors of cholinesterases, enzymes linked to Alzheimer's disease. Specifically, a series of novel dihydropyranoindole derivatives were designed and found to exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One compound, in particular, was identified as the most potent against both enzymes, with IC₅₀ values of 0.41 µM for AChE and 1.17 µM for BuChE. nih.gov Kinetic studies revealed a mixed-type inhibition, indicating that the compound binds to both the catalytic and peripheral anionic sites of the enzymes. nih.gov The development of cholinesterase inhibitors is a key strategy in managing the symptoms of mild to moderate Alzheimer's disease, with several drugs like donepezil, rivastigmine, and galantamine already approved for clinical use. nih.gov

CDK2 inhibitors

While direct evidence for this compound as a CDK2 inhibitor is not prominent, related heterocyclic structures are being actively investigated for this purpose. Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activation is a resistance mechanism in certain cancers. This makes CDK2 an attractive target for cancer therapy.

CYP51 inhibition

CYP51, or sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes and is the target for azole antifungal agents. The inhibition of this enzyme is a well-established strategy for treating fungal infections. While specific studies on this compound as a CYP51 inhibitor are limited, the broader class of heterocyclic compounds is central to this area of research.

Receptor Modulation